molecular formula C10H12O4 B8132971 (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid

Cat. No.: B8132971
M. Wt: 196.20 g/mol
InChI Key: FUBZERMWPMTSEB-XEDAXZNXSA-N
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Description

The compound with the identifier “(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid” is a chemical substance with specific properties and applications. It is essential to understand its structure, synthesis, reactions, and uses to appreciate its significance in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial formation of the core structure using a base-catalyzed reaction.

    Step 2: Introduction of functional groups through substitution reactions.

    Step 3: Purification using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:

    Raw Material Preparation: Ensuring the purity of starting materials.

    Reaction Optimization: Adjusting temperature, pressure, and catalyst concentration.

    Product Isolation: Using distillation or extraction methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

    Reduction: Can be reduced using reducing agents like sodium borohydride.

    Substitution: Undergoes nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Oxidation: Uses reagents like potassium permanganate under acidic conditions.

    Reduction: Employs sodium borohydride in an alcoholic solvent.

    Substitution: Utilizes halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various derivatives of (1R,4S)-Bicyclo[22

Scientific Research Applications

(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid has numerous applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of materials with specialized properties.

Mechanism of Action

The mechanism by which (1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid exerts its effects involves interaction with specific molecular targets. It binds to enzymes or receptors, altering their activity and triggering downstream pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(1R,4S)-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c11-9(12)7-5-1-2-6(4-3-5)8(7)10(13)14/h1-2,5-8H,3-4H2,(H,11,12)(H,13,14)/t5-,6+,7?,8?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBZERMWPMTSEB-XEDAXZNXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C=C[C@@H]1C(C2C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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